rac Didesisopropyl Tolterodine

Vue d'ensemble

Description

rac Didesisopropyl Tolterodine is a metabolite of tolterodine, a muscarinic receptor antagonist used primarily in the treatment of urinary incontinence. The compound has the molecular formula C₁₆H₁₉NO and a molecular weight of 241.33 g/mol . It is known for its role in research and development, particularly in the study of muscarinic receptors and their antagonists.

Méthodes De Préparation

The synthesis of rac Didesisopropyl Tolterodine involves the chemical modification of tolterodine. One common method includes the reaction of tolterodine with specific reagents to remove the isopropyl groups, resulting in the formation of this compound . The reaction conditions typically involve the use of solvents and catalysts to facilitate the removal of the isopropyl groups. Industrial production methods may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

rac Didesisopropyl Tolterodine undergoes various chemical reactions, including:

Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products .

Applications De Recherche Scientifique

Pharmacological Profile

Rac Didesisopropyl Tolterodine functions as an antagonist to muscarinic receptors, particularly M2 and M3 subtypes, which are involved in bladder contraction. The compound’s efficacy is primarily attributed to its ability to inhibit detrusor muscle contractions, thereby alleviating symptoms associated with OAB.

Overactive Bladder Treatment

This compound is primarily studied for its role in managing OAB symptoms. Clinical trials have demonstrated its effectiveness in reducing urinary incontinence episodes and improving patient quality of life.

Key Clinical Studies

- REMOTE Trial :

- OBJECT Study :

Pediatric Applications

Recent studies have explored the use of this compound in pediatric populations with neurological impairments. Trials indicated that it could be beneficial for children experiencing detrusor hyperreflexia due to conditions like cerebral palsy .

Efficacy

This compound has shown consistent efficacy across multiple studies:

- Reduction in weekly urge incontinence episodes.

- Improvement in overall bladder control as measured by patient-reported outcomes.

Safety

Common adverse effects include dry mouth, constipation, and urinary retention. Serious adverse events were relatively low, but there was a noted increase in urinary tract infections among treated patients .

Mécanisme D'action

rac Didesisopropyl Tolterodine exerts its effects by acting as a competitive antagonist at muscarinic receptors. This antagonism results in the inhibition of bladder contraction, a decrease in detrusor pressure, and incomplete emptying of the bladder. The compound specifically targets the M2 and M3 subtypes of muscarinic receptors, which are involved in the regulation of bladder function .

Comparaison Avec Des Composés Similaires

rac Didesisopropyl Tolterodine is similar to other muscarinic receptor antagonists, such as tolterodine and its active metabolite, 5-hydroxymethyltolterodine. it is unique in its specific chemical structure and the absence of isopropyl groups. This structural difference may result in variations in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Similar compounds include:

Tolterodine: The parent compound, used in the treatment of urinary incontinence.

5-Hydroxymethyltolterodine: An active metabolite of tolterodine with similar pharmacological effects.

Oxybutynin: Another muscarinic receptor antagonist used for similar therapeutic purposes.

Activité Biologique

Rac Didesisopropyl Tolterodine, a structural analogue of tolterodine, is primarily studied for its biological activity as a muscarinic receptor antagonist. This compound is particularly relevant in the context of treating overactive bladder (OAB) conditions by inhibiting involuntary bladder contractions. Below is a detailed examination of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound is derived from tolterodine, which has the molecular formula and a molecular weight of approximately 311.39 g/mol. The deuterated form, this compound-d7, incorporates seven deuterium atoms, enhancing its utility in pharmacokinetic studies without significantly altering its biological activity .

- Mechanism of Action : This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (specifically M2 and M3 subtypes), which are crucial for bladder contraction. By blocking these receptors, this compound reduces detrusor pressure and increases bladder capacity, thereby alleviating symptoms associated with OAB .

Synthesis

The synthesis of this compound typically involves multi-step processes starting from tolterodine or its precursors. Key steps include:

- Starting Materials : Utilization of readily available starting materials.

- Reaction Conditions : Careful control of reaction conditions to ensure high yield and purity.

- Final Product : The resulting compound retains the core structure of tolterodine while incorporating deuterium for enhanced analytical sensitivity .

Efficacy and Safety

Several clinical studies have evaluated the efficacy and safety of tolterodine (and by extension its analogues) in treating OAB:

- Clinical Trials : A study involving 1,120 patients demonstrated that tolterodine significantly reduced the number of micturitions per day compared to placebo. The 2 mg dose was particularly effective in improving patient perception of bladder condition .

- Dose-Response Relationship : A dose-ranging study indicated that tolterodine exerts a dose-dependent effect on bladder function, with optimal dosages identified as 1-2 mg twice daily for therapeutic efficacy without significant adverse effects .

Comparative Analysis

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Muscarinic antagonist | Deuterated for metabolic studies |

| Tolterodine | Muscarinic antagonist | Parent compound |

| Desisopropyl Tolterodine | Muscarinic antagonist | Direct metabolite without deuteration |

| 5-Hydroxymethyltolterodine | Muscarinic antagonist | Hydroxylated derivative |

Case Study 1: Efficacy in OAB Management

In a multicenter trial comparing tolterodine to oxybutynin, patients receiving tolterodine reported fewer side effects such as dry mouth and constipation compared to those on oxybutynin. This highlights the potential advantages of this compound in terms of tolerability and patient adherence to treatment regimens .

Case Study 2: Pharmacokinetic Insights

The deuterated form (this compound-d7) has been utilized in pharmacokinetic studies to trace metabolic pathways more accurately. This isotopic labeling allows researchers to quantify drug levels in biological samples effectively, providing insights into the metabolism and efficacy of tolterodine-related compounds .

Propriétés

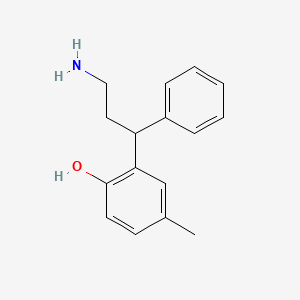

IUPAC Name |

2-(3-amino-1-phenylpropyl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,18H,9-10,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZARZVSGZSQUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675838 | |

| Record name | 2-(3-Amino-1-phenylpropyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189501-90-3 | |

| Record name | 2-(3-Amino-1-phenylpropyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How was 2-(3-Amino-1-phenylpropyl)-4-methylphenol identified as a degradation product of Tolterodine Tartrate?

A1: During stability testing of Tolterodine Tartrate formulations under stressed conditions (40°C/75% RH, 3 months), an unknown impurity was detected using a stability-indicating RP-UPLC method. [] This method demonstrated good resolution between Tolterodine, its known impurities, and the unknown degradation product. The unknown impurity was then isolated using preparative HPLC and characterized using mass spectrometry and NMR spectroscopy. Analysis of the spectral data allowed for the structural elucidation of the impurity, identifying it as 2-(3-Amino-1-phenylpropyl)-4-methylphenol (des-N,N-diisopropyl Tolterodine). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.